Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
Description
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane is a salt comprising oxalic acid and a bicyclic amine moiety. The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted scaffold with a nitrogen atom at the 3-position, fused to a cyclopropane ring. This compound is of pharmaceutical interest due to the versatility of the 3-azabicyclo[3.1.0]hexane scaffold, which is employed in drugs targeting adenosine receptors, ion channels, and enzymes like ketohexokinase (KHK) .
Properties
CAS No. |
919106-14-2 |
|---|---|
Molecular Formula |
C58H66N8O36 |
Molecular Weight |
1451.2 g/mol |
IUPAC Name |
oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/4C10H12N2.9C2H2O4/c4*1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;9*3-1(4)2(5)6/h4*1-3,5,9,12H,4,6-7H2;9*(H,3,4)(H,5,6) |
InChI Key |
IVFOVXLDVLRMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Data Table: Yields of Cycloadducts from Different Solvents
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 65 | 67 |
| Dimethylformamide | 65 | 70 |
| 1,4-Dioxane | 65 | 61 |
| Methanol | Not suitable | - |
| Ethanol | Not suitable | - |
This table summarizes the yields obtained from varying solvents during the cycloaddition reactions, highlighting the incompatibility of alcohols with the azomethine ylide.
Reductive Amination and Cyclization
Another effective method for synthesizing oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane involves reductive amination processes:
Starting Material : Enantiopure cis-cyclopropane dicarbonyls are utilized.
Catalyst : A chiral catalyst such as Cp*Ir is employed to promote the reaction.
Synthesis Steps
Amino Protection : Initial protection of amino groups is performed.
Cyclization : Catalytic cyclization occurs under controlled conditions leading to the formation of bicyclic structures.
Reduction : Subsequent reduction steps yield the final product.
Characterization : The synthesized compounds are characterized using techniques like NMR spectroscopy and X-ray diffraction to confirm their structure.
Research Findings and Analysis
Recent studies have shown that modifications in reaction conditions significantly affect yield and selectivity:
The use of specific solvents can enhance or inhibit reaction progress.
Adjustments in temperature and catalyst choice can lead to variations in diastereomeric ratios, which are crucial for applications in medicinal chemistry.
The preparation methods for oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane highlight the versatility and complexity involved in synthesizing such compounds. The choice of synthetic route depends on various factors including desired yield, selectivity, and available starting materials. Ongoing research aims to refine these methods further, potentially leading to more efficient synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Opioid Receptor Antagonism
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane, exhibit potent activity as opioid receptor antagonists. These compounds are being investigated for their potential to manage pain without the addictive properties associated with traditional opioids. A study demonstrated that structurally rigid compounds within this class showed comparable or enhanced potency against various opioid receptors compared to more flexible analogs .
Antitumor Activity
The compound has also been evaluated for its antiproliferative effects against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7). In vitro studies have shown that spiro-fused derivatives containing the azabicyclo[3.1.0]hexane framework exhibit significant cytotoxicity, suggesting potential for development into anticancer agents . The results indicated that certain derivatives had IC50 values ranging from 1 to 12 μg/mL across different cancer types, highlighting their therapeutic promise.
Synthetic Chemistry Applications
Catalytic Processes
Oxalic acid is utilized as a catalyst in organic synthesis, particularly in the formation of complex molecules through various reaction pathways. For instance, it has been employed in solvent-free conditions to facilitate the synthesis of benzodiazepines from o-phenylenediamine and α,β-unsaturated carbonyl compounds . This application underscores the utility of oxalic acid in enhancing reaction efficiency and yield.
Summary of Findings
The following table summarizes key findings related to the applications of oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane:
Mechanism of Action
The mechanism of action of oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in viral replication .
Comparison with Similar Compounds
Core Scaffold Modifications
A. Substituent Effects on Ring Conformation
- 6,6-Dimethyl Derivatives: The addition of methyl groups at the 6-position (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane) introduces steric repulsion, flattening the 5-membered ring. This contrasts with non-methylated analogues like 1,5-diazabicyclo[3.1.0]hexane, where the absence of methyl groups allows a more puckered conformation (Table 1) .
| Compound | Torsion Angle (N5N1C2C3) | Ring Flatness |
|---|---|---|
| BiDiMDAH (6,6-dimethyl) | 3.5° | Nearly flat |
| 1,5-Diazabicyclo[3.1.0]hexane | 15.2° | Puckered |
B. Aromatic Substituents
- 1-Aryl Derivatives: Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) demonstrates potent analgesic activity, with para-substituted aryl groups enhancing receptor affinity.
A. Receptor Affinity and Selectivity
- Adenosine A3 Receptor Ligands: Bicyclo[3.1.0]hexane-based nucleosides with purine modifications exhibit moderate A3AR affinity (Ki = 0.38 µM) and high selectivity, suggesting the core scaffold’s utility in designing receptor-specific agents .
- Triple Reuptake Inhibitors : 1-Aryl-6-alkoxyalkyl derivatives (e.g., compound 15) show >30% oral bioavailability and brain penetration (B/B > 4), highlighting the scaffold’s adaptability for CNS applications. The oxalate salt in the target compound may modulate pharmacokinetics compared to hydrochloride salts .
B. Enzyme Inhibition
- Aromatase Inhibitors: 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones exhibit 140-fold greater potency than aminoglutethimide, underscoring the impact of dione functionalization on enzyme inhibition .
Physicochemical Properties
- Solubility and Salt Forms : Hydrochloride salts (e.g., 3-azabicyclo[3.1.0]hexane hydrochloride) are common, but the oxalate counterion in the target compound may improve aqueous solubility due to its dicarboxylic acid nature .
- Stereochemical Influence: Conformational studies reveal that chair conformations (e.g., endo-3-methyl-6-morpholino derivatives) dominate in solution, while boat conformations are observed in diastereomers. Stereoselective synthesis methods (e.g., dirhodium catalysis) ensure access to enantiopure derivatives .
A. Key Methods
Suzuki-Miyaura Coupling : Tertiary trifluoroborates enable modular synthesis of 1-heteroaryl derivatives, including pyridin-3-yl variants, with broad substrate compatibility .
Photochemical Decomposition : CHF2-substituted analogues are synthesized via photolysis, offering access to fluorinated derivatives for metabolic stability .
Three-Component Reactions: Efficient one-pot reactions using alloxane, amino acids, and cyclopropenes yield spiro-fused pyrimidines, demonstrating the scaffold’s versatility .
B. Comparative Challenges
- Salt Formation : Oxalate salt preparation requires precise stoichiometry, contrasting with simpler hydrochloride salt syntheses .
- Stereocontrol : Achieving enantiopurity (e.g., via chiral chromatography or diastereomeric salt resolution) is critical for bioactive derivatives .
Toxicity and Developability
Biological Activity
Oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane (CAS No. 919106-14-2) is a complex organic compound that integrates both oxalic acid and a bicyclic structure featuring a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system and exhibiting various biological activities.
- Molecular Formula : C58H66N8O36
- Molecular Weight : 1451.2 g/mol
The bicyclo[3.1.0]hexane framework contributes to the unique chemical properties of this compound, influencing its biological activities.
Biological Activities
Research indicates that oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane exhibits significant biological activities, including:
- Antitumor Effects : Similar compounds have shown promising antiproliferative activity against various cancer cell lines, such as human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) .
- Anti-inflammatory Activity : Compounds with the azabicyclo[3.1.0]hexane scaffold are noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Given its interaction with central nervous system receptors, this compound may offer neuroprotective benefits, particularly in neurodegenerative conditions .
The biological activity of oxalic acid; 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Studies have indicated that this compound can bind effectively to opioid receptors and dopamine D3 receptors, which are crucial in pain management and neuropsychiatric disorders .
- Cell Cycle Modulation : In vitro studies have demonstrated that this compound can induce cell cycle perturbations in cancer cells, leading to apoptosis and reduced cell proliferation .
Case Study 1: Antiproliferative Activity
A series of spiro-fused heterocyclic compounds containing the azabicyclo[3.1.0]hexane scaffold were synthesized and tested for their antiproliferative activity against various tumor cell lines. The most active compounds showed IC50 values ranging from 2 ± 0.2 to 12 ± 2 μg/mL, indicating strong potential for further development as anticancer agents .
Case Study 2: Neuroprotective Potential
Research into the neuroprotective effects of similar compounds has shown that they can mitigate neuronal damage in models of neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane derivatives?
- Methodology : Utilize cyclopropanation strategies with pyridine-containing precursors. For example, stereoselective [2+1] cycloaddition reactions or photochemical methods can generate the bicyclic core. Oxidation and reduction steps (e.g., using KMnO₄ or LiAlH₄) may refine functional groups .
- Key Considerations : Monitor reaction intermediates via TLC or GC-MS to optimize yields. Ensure inert atmospheres for sensitive intermediates.
Q. How can the stereochemistry of the 3-azabicyclo[3.1.0]hexane moiety be characterized?
- Methodology : Employ X-ray crystallography for unambiguous stereochemical assignment. Alternatively, use NOESY NMR to analyze spatial proximity of protons in the bicyclic structure. Chiral HPLC can separate enantiomers if racemic mixtures form during synthesis .
- Data Interpretation : Compare experimental NMR chemical shifts with computational models (e.g., DFT calculations) to validate configurations.
Q. What safety protocols are critical when handling oxalic acid in synthesis?
- Methodology : Use fume hoods to avoid inhalation of oxalic acid dust, which can cause respiratory irritation. Wear acid-resistant gloves (e.g., nitrile) and safety goggles. Neutralize waste with calcium hydroxide to precipitate calcium oxalate before disposal .
- Storage : Store oxalic acid in airtight containers away from moisture to prevent deliquescence.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar bicyclic compounds?
- Methodology : Conduct kinetic studies under controlled conditions (temperature, solvent, catalyst loading). Use high-resolution LC-MS or HPLC to identify side products (e.g., lactones or diols from oxidation/reduction) that may reduce yields .
- Case Study : If yields vary with pH, perform pH-stat experiments to correlate protonation states of intermediates with reactivity .
Q. What strategies mitigate interference from non-enzymatic oxalogenesis in metabolic studies involving this compound?
- Methodology : Add antioxidants (e.g., EDTA) to biological samples to inhibit ascorbic acid conversion to oxalic acid. Use isotope dilution assays (e.g., ¹³C₂-oxalic acid) with LC-MS/MS to distinguish endogenous vs. exogenous oxalate .
- Validation : Spike control samples with deuterated oxalic acid to quantify recovery rates and correct for artifactual oxalogenesis.
Q. How does the pyridinyl substituent influence the electronic properties of the bicyclic system?
- Methodology : Perform computational modeling (e.g., DFT) to map electron density distributions. Compare experimental UV-Vis spectra with simulated transitions to assess conjugation effects.
- Experimental Validation : Use cyclic voltammetry to measure redox potentials of the pyridine ring, which may correlate with catalytic or binding activities .
Q. What techniques are suitable for analyzing the stability of oxalic acid-bicyclic conjugates under physiological conditions?
- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via ¹H NMR or UPLC-PDA over 24–72 hours.
- Advanced Tools : Apply mass spectrometry imaging (MSI) to track spatial distribution of intact conjugates in tissue sections .
Data Contradiction Analysis
Q. How to address discrepancies in reported reactivities of the bicyclic moiety with nucleophiles?
- Root Cause : Variability may arise from differences in solvent polarity (e.g., DMSO vs. THF) or steric effects from substituents.
- Resolution : Replicate reactions under standardized conditions. Use Hammett plots to correlate substituent electronic effects with reaction rates .
Q. Why do some studies report low bioavailability of oxalic acid conjugates despite high in vitro activity?
- Hypothesis : Poor solubility or rapid renal clearance of oxalate may limit bioavailability.
- Testing : Measure solubility parameters (logP, pKa) and perform pharmacokinetic studies in animal models. Modify the conjugate with prodrug strategies (e.g., esterification) to enhance absorption .
Tables for Key Data
| Parameter | Oxalic Acid | Bicyclic Moiety |
|---|---|---|
| Molecular Weight | 90.03 g/mol | ~141–249 g/mol |
| pKa (COOH groups) | 1.25, 4.14 | N/A (amine pKa ~8–10) |
| Common Analytical Methods | LC-MS/MS | Chiral HPLC, X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
